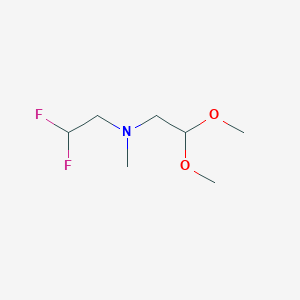

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine

Description

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine is a tertiary amine featuring two distinct substituents: a 2,2-difluoroethyl group and a 2,2-dimethoxyethyl group attached to a methylamine core. This structural combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates. The difluoroethyl group enhances electronegativity and metabolic stability, while the dimethoxyethyl group improves solubility and serves as a protective moiety during synthesis .

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-2,2-dimethoxy-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2NO2/c1-10(4-6(8)9)5-7(11-2)12-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHXCLVDGUKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2,2-difluoroethanol with 2,2-dimethoxyethylamine in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and dimethoxyethyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Bis(2,2-dimethoxyethyl)methylamine

- Structure : Two 2,2-dimethoxyethyl groups attached to methylamine.

- Key Differences : Lacks the difluoroethyl group, resulting in lower electronegativity and altered solubility.

- Applications : Used as a precursor for heterocyclic compounds due to its dual ether-protected groups .

(2-Fluoro-2,2-dinitroethyl)methylamine

- Structure : Contains a fluoro and dinitro group on the ethyl chain.

- Applications : Primarily studied for energetic materials rather than medicinal use .

[2-(Diphenylphosphanyl)phenyl]methyl(2,2-dimethoxyethyl)methylamine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity (LogP) | Key Features |

|---|---|---|---|---|

| (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine | ~181.2 (estimated) | Not reported | ~0.5 (estimated) | High electronegativity, moderate solubility |

| Bis(2,2-dimethoxyethyl)methylamine | 207.3 | >200 | -0.8 | High solubility in polar solvents |

| (2-Fluoro-2,2-dinitroethyl)methylamine | 167.1 | 32 (0.1 mm Hg) | 1.2 | Explosive, thermally unstable |

| (Methylamino)acetaldehyde dimethyl acetal | 119.16 | 139–140 | -0.3 | Common protecting group in synthesis |

Data derived from .

Biological Activity

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₁₃F₂N

- Molecular Weight : 189.21 g/mol

- Structure : Contains difluoroethyl and dimethoxyethyl groups attached to a methylamine backbone.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in different therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial strains.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on specific cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

The proposed mechanism of action involves interaction with cellular targets such as enzymes or receptors. The compound may inhibit key biological pathways leading to:

- Disruption of cell proliferation in cancer cells.

- Modulation of inflammatory responses through cytokine regulation.

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Source: BenchChem Research

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on A549 and HeLa cells. The findings are detailed in Table 2.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| A549 | 15 | 4.0 |

| HeLa | 60 | 1.0 |

Source: PMC Article

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.